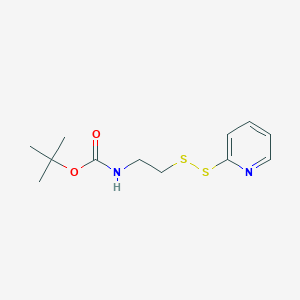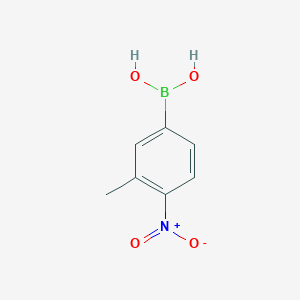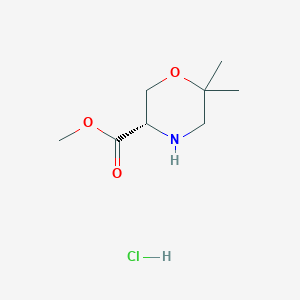
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is a chemical compound with the molecular formula C12H18N2O2S2 and a molecular weight of 286.41 g/mol . This compound consists of a tert-butyl group, a pyridine ring, and a disulfide linkage, making it a versatile reagent in various chemical reactions. It is commonly used as a thiol-specific labeling reagent, particularly in the reversible binding of cysteine residues on proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate can be synthesized through the reaction of 2,2’-dithiodipyridine with 2-(Boc-amino)ethanethiol . The reaction typically involves the following steps:
- Dissolve 2,2’-dithiodipyridine and 2-(Boc-amino)ethanethiol in a suitable solvent such as methanol.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through extraction and recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The tert-butyl group can be deprotected under mild acidic conditions to expose the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Mild acids like trifluoroacetic acid (TFA) are used for deprotection.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amine groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate involves the reversible binding to thiol groups on cysteine residues in proteins . The disulfide linkage allows for the formation of a stable bond with the thiol group, which can be reversed under reducing conditions. This property makes it useful for studying protein interactions and modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-Pyridine dithioethylamine
- tert-Butyl (2-(pyridin-2-yldisulfaneyl)ethyl)carbamate
- 1,1-Dimethylethyl N-[2-(2-pyridinyldithio)ethyl]carbamate
Uniqueness
Tert-butyl (2-(pyridin-2-yldisulfanyl)ethyl)carbamate is unique due to its specific structure that combines a tert-butyl group, a pyridine ring, and a disulfide linkage. This combination allows for versatile applications in thiol-specific labeling and reversible protein modifications, making it a valuable tool in various scientific research fields .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-12(2,3)16-11(15)14-8-9-17-18-10-6-4-5-7-13-10/h4-7H,8-9H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLXWZKQNQDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8227915.png)
![tert-Butyl 7-(prop-2-yn-1-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B8227917.png)







![4,4',4'',4'''-((Benzo[c][1,2,5]thiadiazole-4,7-diylbis(4,1-phenylene))bis(azanetriyl))tetrabenzaldehyde](/img/structure/B8227975.png)


![(S)-2-(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydrooxazole](/img/structure/B8228004.png)
![(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)boronic acid](/img/structure/B8228007.png)
